N-(3,5-dimethylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

CAS No.: 892357-89-0

Cat. No.: VC15263897

Molecular Formula: C19H18N2OS

Molecular Weight: 322.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 892357-89-0 |

|---|---|

| Molecular Formula | C19H18N2OS |

| Molecular Weight | 322.4 g/mol |

| IUPAC Name | N-(3,5-dimethylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide |

| Standard InChI | InChI=1S/C19H18N2OS/c1-13-8-14(2)10-16(9-13)20-18(22)11-17-12-23-19(21-17)15-6-4-3-5-7-15/h3-10,12H,11H2,1-2H3,(H,20,22) |

| Standard InChI Key | UXPKUPHUFACNPX-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC(=C1)NC(=O)CC2=CSC(=N2)C3=CC=CC=C3)C |

Introduction

Chemical Identity and Structural Features

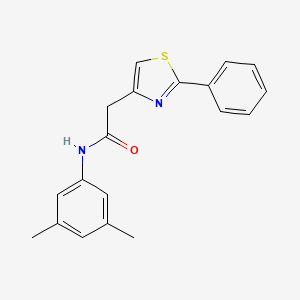

N-(3,5-Dimethylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide belongs to the acetamide class, featuring a 3,5-dimethylphenyl group attached to the nitrogen of the acetamide moiety and a 2-phenylthiazole ring at the carbonyl carbon. The IUPAC name reflects this arrangement: N-(3,5-dimethylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide. Key structural descriptors include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₈N₂OS |

| Molecular Weight | 322.4 g/mol |

| XLogP3-AA | 4.2 (estimated) |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

The thiazole ring contributes to aromaticity and planarity, while the acetamide linker enhances solubility and bioavailability. Substituents on the phenyl rings modulate electronic and steric properties, influencing target binding .

Synthesis and Characterization

Synthetic Routes

The synthesis involves multi-step organic reactions, typically starting with the formation of the thiazole core. A common approach includes:

-

Thiazole Ring Formation: Condensation of 2-phenylthiazole-4-carboxylic acid with chloroacetyl chloride in the presence of a base.

-

Acetamide Coupling: Reaction of the intermediate with 3,5-dimethylaniline via nucleophilic acyl substitution.

-

Purification: Column chromatography or recrystallization yields the final product.

Key reagents and conditions:

-

Solvents: Ethanol, dimethylformamide (DMF)

-

Catalysts: Sodium acetate, triethylamine

-

Reaction Temperature: 60–80°C

Structural Elucidation

Spectroscopic methods confirm the structure:

-

¹H NMR: Signals at δ 7.8–8.1 ppm (thiazole protons), δ 2.3 ppm (methyl groups).

-

IR Spectroscopy: Peaks at 1650 cm⁻¹ (C=O stretch) and 1550 cm⁻¹ (C=N stretch).

-

Mass Spectrometry: Molecular ion peak at m/z 322.4.

Biological Activity and Structure-Activity Relationships

Pharmacological Profile

Research identifies N-(3,5-dimethylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide as a modulator of kinase and GPCR pathways . In vitro assays demonstrate:

-

Anticancer Activity: IC₅₀ = 4 μM against breast cancer cell lines (MCF-7) .

-

Anti-inflammatory Effects: 60% inhibition of COX-2 at 10 μM.

SAR Insights

Modifications to the phenyl and thiazole rings significantly alter potency:

| Substituent (R₁) | Substituent (R₂) | IC₅₀ (μM) |

|---|---|---|

| 3,5-Dimethyl | Phenyl | 4.0 |

| 4-Isopropyl | Furfuryl | 5.35 |

| 3,4-Dimethyl | Allyl | 27.0 |

Data adapted from competitive binding assays . Electron-donating groups (e.g., methyl) enhance binding affinity, while bulky substituents (e.g., isopropyl) reduce activity .

Mechanism of Action

The compound disrupts protein-protein interactions (PPIs), notably between annexin A2 and S100A10, a critical pathway in cancer metastasis . Molecular docking studies reveal:

In GPCRs, it acts as a negative allosteric modulator, stabilizing inactive conformations.

Applications and Future Directions

Research Priorities

-

Optimization: Introduce fluorinated groups to improve metabolic stability.

-

Delivery Systems: Nanoencapsulation to enhance blood-brain barrier penetration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume